molecular formula C7H6N4O B1627251 Pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 774549-55-2

Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B1627251
M. Wt: 162.15 g/mol
InChI Key: XMRIUEGHBZTNND-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide (PPC) is a heterocyclic compound, which is a member of the pyrazolopyrimidine family of compounds. PPC is a versatile and useful molecule, with applications in various areas of scientific research, such as synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated significant antimicrobial activity. In a study, various pyrazolopyrimidine derivatives were synthesized and evaluated for their effectiveness against bacterial and fungal strains. Compound 7b, in particular, showed potent antimicrobial properties, with high RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).

Fungicidal Properties

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to the systemic fungicide carboxin, indicated significant fungicidal activity. These derivatives were synthesized using a common intermediate and tested against Basidiomycete species (Huppatz, 1985).

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their potential as anticancer agents. Their significant photophysical properties and diverse structural transformations allow them to be considered for various drug designs. These derivatives show promise in inhibiting various enzymes and could lead to new efficient designs of drugs with the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).

Synthesis for Drug Development

Pyrazolo[1,5-a]pyrimidines have been synthesized as potential non-benzodiazepine hypnotics for the treatment of insomnia. The general synthetic route involves various reactions and compounds, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in drug synthesis (Behbehani, Ibrahim, & Makhseed, 2010).

Identification as Privileged Structure

Pyrazolo[1,5-a]pyrimidine compounds have been identified as a privileged structure in library synthesis, based on several key characteristics of the core molecule. This identification aids in the rapid preparation and synthesis of diverse compounds for pharmaceutical applications (Gregg, Tymoshenko, Razzano, & Johnson, 2007).

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRIUEGHBZTNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589562
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS RN

774549-55-2
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As shown hereinabove a pyrazolo(1,5-a)pyrimidine-3-carbonitrile (4) (prepared in the manner described in U.S. Pat. Nos. 4,281,000; 4,236,005 and 4,178,499) is stirred with concentrated sulfuric acid at room temperature for from 2-20 hours. The mixture is carefully poured onto ice and the precipitate is collected, neutralized with sodium hydroxide, ammonium hydroxide or saturated sodium bicarbonate and the like and washed with water to obtain the corresponding pyrazolo(1,5-a)pyrimidine-3-carboxamide compound (3).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Citations

For This Compound
212
Citations
AS Hassan, DM Masoud, FM Sroor… - Medicinal Chemistry …, 2017 - Springer
Exploring novel classes of antimicrobial therapeutics is an excellent approach to face the challenge of microbial resistance. In this context, a novel series of pyrazolo[1,5-a]pyrimidines …
Number of citations: 74 link.springer.com
J Lim, MD Altman, J Baker, JD Brubaker… - ACS medicinal …, 2015 - ACS Publications
Interleukin-1 receptor associated kinase 4 (IRAK4) is an essential signal transducer downstream of the IL-1R and TLR superfamily, and selective inhibition of the kinase activity of the …
Number of citations: 41 pubs.acs.org
S Ahmetaj, N Velikanje, U Grošelj, I Šterbal, B Prek… - Molecular Diversity, 2013 - Springer
A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5- $$a$$ a ]pyrimidine-3-carboxamides was developed. The synthesis starts with …
Number of citations: 38 link.springer.com
HR Elgiushy, SH Mohamed, H Taha, H Sawaf… - Bioorganic …, 2022 - Elsevier
A new series of sixteen new 2-arylamino-5,7-disubstituted-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives was designed and synthesized. The antitumor activities of the …
Number of citations: 8 www.sciencedirect.com
OA Azher, A Hossan, RA Pashameah… - Arabian Journal of …, 2023 - Elsevier
The reaction of 3-amino-5-phenylaminopyrazoles 2 with 3-(dimethylamino) acrylonitrile derivatives resulted in a series of substituted pyrazolopyrimidine analogues 4 and 6. The DFT …
Number of citations: 10 www.sciencedirect.com
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp
AS Hassan, TS Hafez, SA Osman - Scientia Pharmaceutica, 2015 - mdpi.com
5-Amino-N-aryl-3-[(4-methoxyphenyl) amino]-1 H-pyrazole-4-carboxamides 4a–c were synthesized by the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)-amino]-3-(methylthio) …
Number of citations: 73 www.mdpi.com
S Cherukupalli, R Karpoormath… - European journal of …, 2017 - Elsevier
Pyrazolo[1,5-a]pyrimidine scaffold is one of the privileged hetrocycles in drug discovery. Its application as a buliding block for developing drug-like candidates has displayed broad …
Number of citations: 147 www.sciencedirect.com
AS Hassan, NM Morsy, HM Awad, A Ragab - Journal of the Iranian …, 2022 - Springer
Twenty compounds of pyrazolo[1,5-a]pyrimidines 14a–j and pyrazole derivatives as Schiff bases 16a–j have been synthesized by the reaction of 5-amino-pyrazole derivatives 9a, b with …
Number of citations: 44 link.springer.com
J Lim, MD Altman, J Baker, JD Brubaker, H Chen… - Bioorganic & Medicinal …, 2015 - Elsevier
IRAK4 plays a critical role in the IL-1R and TLR signalling, and selective inhibition of the kinase activity of the protein represents an attractive target for the treatment of inflammatory …
Number of citations: 30 www.sciencedirect.com

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